molecular formula C10H11FO B13705581 4-Cyclopropyl-1-fluoro-2-methoxybenzene

4-Cyclopropyl-1-fluoro-2-methoxybenzene

Cat. No.: B13705581
M. Wt: 166.19 g/mol
InChI Key: GVAZIVUUKZRYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-1-fluoro-2-methoxybenzene is a substituted aromatic compound characterized by a benzene ring functionalized with a cyclopropyl group at the 4-position, a fluorine atom at the 1-position, and a methoxy group at the 2-position. Its molecular formula is C₁₀H₁₁FO, with a molecular weight of 166.19 g/mol. This compound is primarily used in research and development (R&D) for applications in pharmaceuticals or agrochemicals, though specific uses remain underexplored in available literature .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

4-cyclopropyl-1-fluoro-2-methoxybenzene

InChI

InChI=1S/C10H11FO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3

InChI Key

GVAZIVUUKZRYGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1-fluoro-2-methoxybenzene can be achieved through several methods. One common approach involves the use of electrophilic aromatic substitution reactions. For instance, starting with 4-fluoro-2-methoxybenzene, a cyclopropyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of 4-Cyclopropyl-1-fluoro-2-methoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-cyclopropyl-2-methoxybenzaldehyde or 4-cyclopropyl-2-methoxybenzoic acid.

    Reduction: Formation of 4-cyclopropyl-2-methoxybenzene.

    Substitution: Formation of 4-cyclopropyl-2-methoxybenzenes with various substituents replacing the fluorine atom.

Scientific Research Applications

4-Cyclopropyl-1-fluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The presence of the fluorine atom and methoxy group can influence its reactivity and binding affinity to specific enzymes or receptors. The cyclopropyl group can introduce steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Cyclopropyl-1-fluoro-2-methoxybenzene with structurally analogous benzene derivatives, focusing on substituent effects, toxicity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Toxicity Profile
4-Cyclopropyl-1-fluoro-2-methoxybenzene C₁₀H₁₁FO 4-Cyclopropyl, 1-F, 2-OCH₃ R&D intermediate; potential metabolic stabilizer Not fully characterized; inferred low acute toxicity (similar to Category 4 analogs)
1-(1-Ethynylcyclopropyl)-4-methoxybenzene C₁₂H₁₂O 1-Ethynylcyclopropyl, 4-OCH₃ R&D use; limited ecological data Acute toxicity (Category 4: oral, dermal, inhalation)
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene C₁₀H₉ClFO₂ 2-Cl, 1-(cyclopropylmethoxy), 4-F Discontinued lab reagent No specific data; discontinued status suggests handling risks
Bromopropylate (1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate) C₁₇H₁₆Br₂O₃ Bromo, ester groups Acaricide (pesticide) High bioaccumulation potential (inferred from bromine content)

Key Findings:

In contrast, chloro or bromo substituents (e.g., in bromopropylate) increase molecular weight and lipophilicity, favoring pesticidal activity .

Toxicity and Handling

  • Compounds with Category 4 acute toxicity (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) require professional handling due to moderate hazards. The absence of toxicity data for 4-Cyclopropyl-1-fluoro-2-methoxybenzene suggests similar precautions are warranted .
  • Chlorinated analogs (e.g., 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene) are often discontinued due to synthesis challenges or environmental concerns, highlighting fluorine's comparative advantage in reducing persistence .

Ecological Impact

  • Data gaps persist for cyclopropyl-substituted aromatics, but brominated pesticides (e.g., bromopropylate) exhibit higher bioaccumulation risks due to halogen persistence .

Applications

  • 4-Cyclopropyl-1-fluoro-2-methoxybenzene’s substituent profile aligns with intermediates in central nervous system (CNS) drug development , where fluorine and methoxy groups are common. In contrast, pesticides prioritize halogenation for target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.